3-(2,4-Dihydroxyphenyl)propanoic acid

Vue d'ensemble

Description

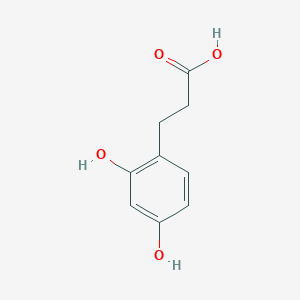

L’acide hydroumbellique, également connu sous le nom d’acide 3-(2,4-dihydroxyphényl)propanoïque, est un composé organique de formule moléculaire C9H10O4. C’est un dérivé de l’acide cinnamique et il se caractérise par la présence de deux groupes hydroxyle sur le cycle benzénique. Ce composé est connu pour son aspect cristallin blanc et est soluble dans des solvants organiques tels que les alcools et les éthers .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’acide hydroumbellique peut être synthétisé par plusieurs méthodes. Une voie synthétique courante implique la nitration de la benzylidèneacétone pour former la 3-nitrobenzylidèneacétone, qui est ensuite réduite en 3-aminobenzylidèneacétone. Cet intermédiaire est ensuite mis à réagir avec de l’hydroxyde de sodium pour produire de l’acide hydroumbellique .

Méthodes de production industrielle : En milieu industriel, l’acide hydroumbellique est souvent produit par hydrogénation catalytique de l’acide 2,4-dihydroxycinnamique. Ce procédé implique l’utilisation d’un catalyseur au palladium sous des conditions de haute pression et de température pour réaliser la réduction souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L’acide hydroumbellique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Le composé peut être réduit pour former des dérivés dihydro en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzénique, conduisant à la formation de dérivés halogénés ou nitrés.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Halogènes ou agents nitrants en présence d’un catalyseur.

Produits principaux :

Oxydation : Quinones.

Réduction : Dérivés dihydro.

Substitution : Acide hydroumbellique halogéné ou nitré.

4. Applications de la recherche scientifique

L’acide hydroumbellique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de divers composés hétérocycliques.

Biologie : Le composé est étudié pour ses propriétés antioxydantes potentielles et sa capacité à piéger les radicaux libres.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent anti-inflammatoire et anticancéreux.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- Melting Point : 158-162 °C

- Boiling Point : 418 °C at 760 mmHg

- Density : 1.4 g/cm³

DPPacid's structure features a phenolic compound with two hydroxyl groups positioned on the aromatic ring, contributing to its reactivity and biological activity.

Tyrosinase Inhibition

DPPacid has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition constants (IC50 and Ki values) for DPPacid are reported as follows:

- IC50 for L-Tyrosine : 3.02 μM

- Ki for DL-DOPA : 11.5 μM

This inhibition mechanism is crucial for applications in cosmetic formulations aimed at reducing hyperpigmentation and in the food industry to prevent enzymatic browning in fruits and vegetables .

Antioxidant Properties

Research indicates that DPPacid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements and functional foods .

Biodegradation Pathways

DPPacid plays a role in biodegradation processes within microbial communities. A study highlighted the use of Pseudomonas mandelii strain 7HK4 capable of degrading 7-hydroxycoumarin via pathways involving DPPacid. This biodegradation pathway involves specific enzymatic reactions that convert DPPacid into less harmful metabolites, showcasing its potential for bioremediation efforts .

Potential Therapeutic Uses

Given its properties as a tyrosinase inhibitor and antioxidant, DPPacid is being studied for potential therapeutic applications in treating conditions such as:

- Skin Disorders : The compound's ability to inhibit melanin production may be leveraged in treatments for conditions like vitiligo or melasma.

- Neuroprotection : Due to its antioxidant capabilities, there is interest in exploring DPPacid's role in neuroprotective strategies against diseases like Alzheimer's.

Case Studies and Research Findings

Mécanisme D'action

Le mécanisme d’action de l’acide hydroumbellique implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber l’activité de certaines enzymes impliquées dans le stress oxydatif, réduisant ainsi la production d’espèces réactives de l’oxygène. De plus, il peut moduler les voies de signalisation liées à l’inflammation et à la prolifération cellulaire, ce qui en fait un agent thérapeutique potentiel pour diverses maladies .

Comparaison Avec Des Composés Similaires

L’acide hydroumbellique peut être comparé à d’autres composés similaires tels que :

Acide cinnamique : Les deux composés partagent une structure similaire, mais l’acide hydroumbellique possède des groupes hydroxyle supplémentaires, ce qui améliore sa réactivité et son activité biologique potentielle.

Acide 2,4-dihydroxycinnamique : Ce composé est un précurseur de l’acide hydroumbellique et partage des propriétés similaires, mais l’acide hydroumbellique est plus stable et plus facile à manipuler dans les applications industrielles.

Liste des composés similaires :

- Acide cinnamique

- Acide 2,4-dihydroxycinnamique

- Acide 3,4-dihydroxyphénylpropionique

Activité Biologique

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its metabolism, antioxidant effects, anti-inflammatory potential, and implications in various health conditions.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenylpropanoic acids. Its structure consists of a benzene ring conjugated to a propanoic acid moiety with hydroxyl groups at the 2 and 4 positions. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Metabolism

The metabolism of this compound occurs primarily in the gut microbiota. It is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid and is further metabolized by specific enzymes such as UDP-glucuronosyltransferase 1-1 (UGT1A1), which plays a crucial role in detoxifying xenobiotics and endogenous compounds . Studies have shown that this compound can be oxidized by microbial enzymes in species like Pseudomonas and Arthrobacter, leading to the formation of more complex phenolic compounds .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. In vitro studies have demonstrated that it possesses higher radical scavenging activity compared to other common antioxidants such as tocopherol . The antioxidant capacity has been quantified using assays like DPPH and ABTS, where it showed significant efficacy in neutralizing reactive oxygen species.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In endothelial cells stimulated with TNF-α, this compound has been shown to influence the secretion of inflammatory markers such as VEGF and IL-8 . The structural characteristics of phenolic compounds allow them to interact with various signaling pathways involved in inflammation, suggesting potential therapeutic roles in managing inflammatory diseases.

Health Implications

The biological activities of this compound suggest several health benefits:

- Cardiovascular Health : Its antioxidant properties may protect against oxidative damage associated with cardiovascular diseases.

- Metabolic Regulation : There is evidence that it can influence glucose metabolism and insulin sensitivity, which could be beneficial for managing diabetes .

- Cancer Prevention : The anti-inflammatory effects may also contribute to reducing cancer risk factors by modulating inflammatory pathways involved in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- In Vivo Studies : A study on hypertensive rats demonstrated that a diet enriched with polyphenols, including this compound, improved cardiovascular function and survival rates .

- Cell Culture Experiments : In vitro experiments have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated endothelial cells .

- Microbial Metabolism : Research has identified specific microbial pathways that convert this compound into other bioactive metabolites, highlighting its role in gut health and systemic inflammation .

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCMTJPPXSGYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204854 | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-68-5 | |

| Record name | 2,4-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5631-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.